4-O-beta-D-Glucopyranosyl-D-mannose

Beschreibung

Definitional Framework and Glycosidic Linkage Specificity

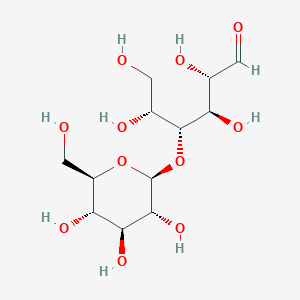

4-O-beta-D-Glucopyranosyl-D-mannose is a disaccharide, which is a class of sugars formed when two monosaccharide units are joined together. wikipedia.org In this specific molecule, the constituent monosaccharides are beta-D-glucopyranose and D-mannose. The linkage that connects these two units is a critical feature of its identity. It is an O-glycosidic bond, a type of covalent bond that joins a carbohydrate molecule to another group. wikipedia.org

The nomenclature "this compound" precisely describes this linkage. The "4-O" indicates that the connection is from the anomeric carbon of the glucose molecule to the oxygen atom on carbon 4 of the mannose molecule. studysmarter.co.uk The "beta" specifies the stereochemistry at the anomeric carbon of the glucose unit. This means the bond projects in the same plane as the CH₂OH group on the glucose ring. wikipedia.org This formation occurs through a condensation reaction, where a molecule of water is eliminated to form the bond. wikipedia.org Breaking this bond requires hydrolysis, a reaction that consumes a water molecule and is often catalyzed by enzymes known as glycosidases. khanacademy.org

This disaccharide is classified as a reducing sugar because the mannose unit has a free hemiacetal group that can act as a reducing agent. wikipedia.org Its chemical formula is C₁₂H₂₂O₁₁. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₁₁ | nih.govyalchem.com |

| Molecular Weight | 342.30 g/mol | nih.govyalchem.com |

| CAS Number | 15761-61-2 | nih.govyalchem.comchemspider.com |

| IUPAC Name | (2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | nih.gov |

| Synonyms | Glc-Man, 4-Glucopyranosylmannose | nih.gov |

Significance in Carbohydrate Chemistry and Glycobiology Research

The significance of this compound lies in its role as a structural unit and a target for chemical synthesis. Disaccharides are vital in biochemistry, serving as energy sources and participating in cellular processes. numberanalytics.com The specific linkage and composition of this disaccharide make it a useful tool for studying the enzymes that build and break down complex carbohydrates. Glycoside hydrolases, for example, often show high specificity for the type of glycosidic bond (alpha or beta) they will cleave. khanacademy.org

In the field of synthetic carbohydrate chemistry, constructing specific glycosidic linkages, like the β-linkage in this compound, presents a significant challenge. nih.gov The development of methods to achieve stereospecific glycosylation is a major area of research, as it allows for the creation of complex glycans needed to study their biological functions. nih.gov The synthesis of molecules like this compound serves as a benchmark for new synthetic methodologies. Furthermore, a related compound, beta-D-glucosyl-(1->4)-alpha-D-mannose, has been reported in the white spruce (Picea glauca), indicating that such structures exist in nature. nih.gov

Historical Context of Discovery and Early Academic Investigations

The discovery of disaccharides dates back to the early 19th century, as chemists began to isolate and characterize different types of sugars. numberanalytics.com The fundamental work on carbohydrates, including the discovery that they formed crystalline phenylosazones, was carried out in the late 19th century. byjus.com However, the specific isolation or first synthesis of many individual disaccharides like this compound is less prominently documented in broad historical accounts.

The ability to synthesize such a compound is a result of major advancements in organic chemistry. The Koenigs-Knorr reaction, developed in the early 20th century, was a foundational method for the stereoselective synthesis of glycosides. wikipedia.org Throughout the 20th century, numerous refinements and new methods were developed to control the stereochemical outcome of glycosidic bond formation, making it possible to prepare specific disaccharides in high purity for research purposes. cdnsciencepub.com These synthetic efforts are crucial because isolating pure glycans from natural sources is often difficult due to their presence in complex, heterogeneous mixtures. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-VOXHDCLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302784 | |

| Record name | 4-O-beta-D-Glucopyranosyl-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15761-61-2 | |

| Record name | 4-O-β-D-Glucopyranosyl-D-mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Glucopyranosylmannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-beta-D-Glucopyranosyl-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-BETA-D-GLUCOPYRANOSYL-D-MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37556WZ8OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Natural Occurrence of 4 O Beta D Glucopyranosyl D Mannose

Biological Distribution and Microbial Associated Production

4-O-beta-D-Glucopyranosyl-D-mannose is a fundamental structural unit of glucomannans, which are heteropolysaccharides found in the cell walls of plants and as extracellular matrices in some microbes. Its presence has been noted in various natural contexts, often associated with microbial activity. For instance, it is considered a bacterial metabolite. nih.gov The prebiotic potential of this disaccharide has been a subject of study, with research indicating it can foster the growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus. These bacteria are integral to maintaining a healthy gut microbiome and bolstering the immune system.

Enzymatic Synthesis in Select Biological Systems

The formation of this compound is a highly specific process, governed by the action of particular enzymes. These enzymatic pathways are crucial for its synthesis and are found in a range of biological systems.

Glucosyltransferase Activity Utilizing D-Mannose as an Acceptor Substrate

Glucosyltransferases are key enzymes that catalyze the transfer of a glucose moiety from a donor molecule to an acceptor. In the synthesis of this compound, D-mannose serves as the acceptor substrate. nih.govnih.govmdpi.commdpi.com These enzymes facilitate the formation of the β(1→4) glycosidic bond between glucose and mannose. The efficiency and specificity of these enzymes are critical for the production of the disaccharide. For example, the enzyme BT1033 from Bacteroides thetaiotaomicron has been shown to efficiently catalyze the formation of β-D-glucosyl-(1→4)-D-mannopyranose from α-D-glucose 1-phosphate and D-mannose.

Involvement of Cellobiose (B7769950) 2-Epimerase in this compound Formation

Cellobiose 2-epimerases are enzymes that play a significant role in the interconversion of sugars. rhea-db.org These enzymes can reversibly convert the D-glucose residue at the reducing end of β-1,4-linked oligosaccharides into a D-mannose residue. nih.gov This epimerization is a key step in the formation of related disaccharides like epilactose (B123685) (4-O-β-D-galactopyranosyl-D-mannose) from lactose. uminho.ptresearchgate.net While not directly synthesizing this compound from its monosaccharide components, cellobiose 2-epimerases demonstrate the enzymatic capability to modify the glucose unit in a similar β-1,4-linked disaccharide structure, highlighting a potential pathway for its formation or modification in certain biological contexts. nih.govnih.gov

Specificity in Mannan (B1593421) Catabolic Pathways (e.g., absence of production from mannans by certain exo-mannanases)

The breakdown of mannans, complex polysaccharides composed of mannose units, is carried out by a suite of enzymes, including endo- and exo-mannanases. Notably, certain exo-mannanases exhibit high specificity in their action. For instance, a novel mannobiose-forming exo-mannanase from Bacteroides fragilis exclusively produces mannobiose from mannans. nih.govresearchgate.net Importantly, the production of this compound was not detected during this process, underscoring the specific nature of this catabolic pathway. nih.govresearchgate.net This specificity ensures that particular disaccharides are generated for subsequent metabolic steps. Similarly, other exo-β-mannanases, such as one from the GH2 family, are known to hydrolyze mannans directly into mannose, bypassing the formation of disaccharides like this compound. nih.gov

Metabolic Precursors and Related Biosynthetic Intermediates in Broader Carbohydrate Metabolism (e.g., GDP-D-mannose pathways)

The biosynthesis of this compound is intrinsically linked to broader carbohydrate metabolism, particularly the pathways that generate activated sugar donors. Guanosine diphosphate (B83284) D-mannose (GDP-D-mannose) is a crucial precursor, serving as the activated form of mannose in many glycosylation reactions. wikipedia.org

The synthesis of GDP-D-mannose typically starts from fructose-6-phosphate (B1210287). nih.govjax.org This precursor undergoes a series of enzymatic reactions:

Isomerization: Phosphomannose isomerase (PMI) converts fructose-6-phosphate to mannose-6-phosphate (B13060355). nih.govplos.org

Mutase Activity: Phosphomannomutase (PMM) then transforms mannose-6-phosphate into mannose-1-phosphate. nih.govplos.org

Pyrophosphorylase Action: Finally, GDP-mannose pyrophosphorylase (GMP) catalyzes the reaction of mannose-1-phosphate with GTP to produce GDP-D-mannose. wikipedia.orgnih.gov

GDP-D-mannose is a central intermediate used in the synthesis of various cellular components, including cell wall polysaccharides and glycoproteins in plants and other organisms. pnas.org In the context of mycobacteria, mannose precursors are generated from the isomerization of fructose-6-phosphate or through the import and elaboration of mannose. ucsd.edu This activated mannose donor is essential for the glycosyltransferase enzymes that synthesize mannose-containing glycans. ucsd.edu

Chemoenzymatic and Chemical Synthesis Methodologies for 4 O Beta D Glucopyranosyl D Mannose

Enzymatic Biocatalysis for Targeted Synthesis

Enzymatic synthesis offers a powerful approach for the construction of oligosaccharides due to the high regio- and stereoselectivity of biocatalysts. Cellobiose (B7769950) phosphorylase, in particular, has been effectively utilized for the synthesis of 4-O-beta-D-Glucopyranosyl-D-mannose.

Utilization of Cellobiose Phosphorylase from Diverse Microbial Sources

Cellobiose phosphorylases (CBPs) from various microbial sources are capable of catalyzing the synthesis of this compound. These enzymes facilitate the reversible phosphorolysis of cellobiose to α-D-glucose-1-phosphate (G-1-P) and glucose. In the synthetic direction, they can transfer a glucose unit from G-1-P to an acceptor molecule.

Cellvibrio gilvus : Cellobiose phosphorylase from Cellvibrio gilvus has been successfully employed to synthesize this compound. nih.gov In a key study, the disaccharide was synthesized from equimolar amounts of D-mannose and α-D-glucose-1-phosphate (G-1-P) using this enzyme, achieving a yield of 50% based on the initial amount of D-mannose. nih.gov The structure of the synthesized compound was confirmed using NMR and mass spectrometry. nih.gov

Clostridium thermocellum : Cellobiose phosphorylase from the thermophilic bacterium Clostridium thermocellum is another well-characterized enzyme for glycosylation reactions. mdpi.com While the direct synthesis of this compound using the C. thermocellum enzyme is a potential application, research has also focused on engineering its substrate specificity to improve the conversion of cellodextrins. mdpi.com

Thermotoga maritima : The cellobiose phosphorylase from the hyperthermophilic eubacterium Thermotoga maritima has also been characterized and shows potential for synthetic applications. nih.gov This enzyme is active at high temperatures and can utilize a range of glucosyl acceptors. nih.gov

Acceptor Substrate Specificity of Phosphorylases with D-Mannose in Glucosyl Transfer Reactions

The efficiency of the enzymatic synthesis of this compound is highly dependent on the acceptor substrate specificity of the cellobiose phosphorylase. D-mannose serves as the acceptor for the glucosyl group transferred from G-1-P.

Studies have shown that various monosaccharides can act as acceptors for cellobiose phosphorylases. For the enzyme from Thermotoga maritima, D-glucose, D-mannose, 2-deoxy-D-glucose, D-glucosamine, D-xylose, and 6-deoxy-D-glucose were all found to be effective glucosyl acceptors. nih.gov The ability of these enzymes to recognize D-mannose, an epimer of glucose at the C-2 position, is crucial for the synthesis of the target disaccharide. The yield of 50% for the synthesis of this compound using the Cellvibrio gilvus enzyme indicates that D-mannose is a reasonably good acceptor for this particular phosphorylase. nih.gov

| Acceptor Substrate | Relative Activity |

|---|---|

| D-Glucose | 100% |

| D-Mannose | Data not available in source |

| 2-deoxy-D-glucose | Data not available in source |

| D-Glucosamine | Data not available in source |

| D-Xylose | Data not available in source |

| 6-deoxy-D-glucose | Data not available in source |

Regiospecificity and Stereoselectivity in Enzymatic Glycosylation Reactions

A significant advantage of using enzymes like cellobiose phosphorylase is their inherent regio- and stereoselectivity. In the synthesis of this compound, the enzyme specifically forms a glycosidic bond between the anomeric carbon (C-1) of the glucose donor and the hydroxyl group at the C-4 position of the D-mannose acceptor. Furthermore, the newly formed glycosidic linkage is stereospecifically a β-linkage. This precision eliminates the need for complex protection and deprotection steps that are often required in chemical synthesis to achieve the desired isomer. The formation of the β-(1→4) linkage is a characteristic feature of cellobiose phosphorylase activity.

Epimerization-Based Synthetic Routes

Epimerization, the change in the configuration of a single stereocenter in a molecule, provides an alternative chemical approach to synthesizing specific sugar isomers.

Interconversion of Sophorose (2-O-beta-D-Glucopyranosyl-D-glucose) to 2-O-beta-D-Glucopyranosyl-D-mannose via Alkaline-Mediated Epimerization (Note: This refers to an isomer of the target compound)

While not a direct synthesis of this compound, the epimerization of sophorose (2-O-β-D-Glucopyranosyl-D-glucose) to its C-2 epimer, 2-O-β-D-Glucopyranosyl-D-mannose, demonstrates the principle of alkaline-mediated epimerization for disaccharides. nih.govacs.org In this process, treatment of sophorose with aqueous alkali, such as 0.1M NaOH at 50°C, leads to the epimerization at the C-2 position of the reducing glucose unit, resulting in the formation of the corresponding mannose-containing disaccharide. nih.gov This specific reaction highlights the potential of epimerization to modify the stereochemistry of the reducing end of a disaccharide.

Investigation of Reaction Conditions and Mechanisms for Disaccharide Epimerization

The epimerization of aldoses, including those within a disaccharide, can be influenced by various catalysts and reaction conditions.

General Chemical Strategies for Glycosidic Linkage Formation Applicable to Disaccharide Synthesis

The chemical synthesis of disaccharides is a cornerstone of glycochemistry, yet it is fraught with challenges related to regioselectivity and, most critically, stereoselectivity at the anomeric center. nih.govbuchhaus.ch A glycosidic linkage is formed when a glycosyl donor, an activated sugar with a leaving group at the anomeric carbon, reacts with a hydroxyl group on a glycosyl acceptor. nih.govlibretexts.org The goal is to control the reaction to produce a single desired isomer (either α or β).

A primary strategy for controlling stereochemistry involves the use of "participating" protecting groups at the C-2 position of the glycosyl donor (the carbon adjacent to the anomeric center). nih.gov For synthesizing a β-glucoside (a 1,2-trans linkage), an acyl-type protecting group (like an acetate (B1210297) or benzoate) is commonly used on the C-2 hydroxyl. During the reaction, this group forms a cyclic oxonium ion intermediate, which shields the α-face of the sugar, forcing the glycosyl acceptor to attack from the β-face. nih.gov This results in the exclusive formation of the desired 1,2-trans product.

However, the synthesis of this compound requires the formation of a β-mannoside linkage, which is a 1,2-cis configuration. This geometry prevents the use of neighboring group participation, making its synthesis one of the most significant challenges in carbohydrate chemistry. magtech.com.cnox.ac.uk When non-participating protecting groups (like benzyl (B1604629) ethers) are used at C-2, mixtures of α and β anomers are often produced. researchgate.net

To overcome this, several specialized strategies have been developed for the stereoselective formation of β-mannosides:

Indirect Methods : One common approach is to first synthesize a more easily accessible β-glucoside and then invert the stereochemistry at the C-2 position of the glucose residue. ingentaconnect.comox.ac.uk This can be achieved through an oxidation-reduction sequence or via a nucleophilic displacement reaction. ox.ac.uk

Intramolecular Aglycon Delivery (IAD) : This method involves tethering the glycosyl acceptor to the glycosyl donor. This pre-organization ensures that the acceptor's hydroxyl group can only attack the anomeric center from the desired β-face. magtech.com.cnox.ac.uk

The Crich β-Mannosylation : A breakthrough method involves the activation of a mannosyl donor, typically a thioglycoside or sulfoxide (B87167) with a 4,6-O-benzylidene protecting group, using triflic anhydride (B1165640) (Tf₂O) at low temperatures. researchgate.netwikipedia.org This protocol is believed to proceed through an α-mannosyl triflate intermediate, which undergoes an SN2-like displacement by the alcohol acceptor to yield the β-mannoside with high selectivity. ox.ac.ukwikipedia.org The rigid benzylidene group is crucial as it disfavors the formation of the competing oxocarbenium ion, thus promoting the SN2 pathway. ox.ac.uk

Solvent Effects and Promoters : The choice of solvent can also influence the stereochemical outcome. Polar, ether-based solvents like diethyl ether or tetrahydrofuran (B95107) can participate in the reaction to preferentially form an intermediate that leads to the axial (α) glycoside, while other conditions might favor the β-anomer. buchhaus.ch

Table 2: Overview of General Strategies for Glycosidic Linkage Formation

| Linkage Type | C-2 Protecting Group | Mechanism | Common Outcome | Key Strategies for Difficult Linkages |

|---|---|---|---|---|

| 1,2-trans (e.g., β-glucose) | Participating (e.g., Acetyl) | Neighboring Group Participation | High stereoselectivity for trans product | Standard and widely used. |

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| D-glucose |

| D-mannose |

| Acetic anhydride |

| Diethyl ether |

| Tetrahydrofuran |

Advanced Spectroscopic and Analytical Characterization of 4 O Beta D Glucopyranosyl D Mannose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of carbohydrates, providing insights into the connectivity of atoms and their spatial arrangement.

Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for determining the position of the glycosidic linkage and the anomeric configuration of the sugar units. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atom involved in the glycosidic bond (C-4 of the D-mannose residue) and the anomeric carbon (C-1 of the β-D-glucose residue) exhibit characteristic chemical shifts that confirm the β-(1→4) linkage. nih.govacs.org

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| Mannose C-1 | 93-99 |

| Mannose C-4 | ~78 (downfield shifted) |

| Glucose C-1' | ~103 (indicative of β-linkage) |

| Other ring carbons | 60-80 |

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The anomeric proton (H-1' of the glucose unit) is particularly diagnostic. unimo.it For a β-glycosidic linkage, the coupling constant (J-value) between the anomeric proton and the adjacent H-2' proton is typically large (around 7-9 Hz), indicative of a diaxial relationship. unimo.it The chemical shift of the anomeric proton itself, usually found in the downfield region of the spectrum (around 4.5-5.5 ppm), also provides information about the anomeric configuration. researchgate.netresearchgate.net

The remaining ring protons often resonate in a crowded region between 3.0 and 4.5 ppm, making individual assignments challenging from a one-dimensional spectrum alone. researchgate.net

| Proton | Expected Chemical Shift (ppm) | Expected Coupling Constant (J, Hz) |

|---|---|---|

| Glucose H-1' (anomeric) | ~4.5 | ~8.0 (d) |

To overcome the signal overlap in 1D NMR spectra, two-dimensional (2D) NMR techniques are employed for a complete and unambiguous assignment of all proton and carbon signals. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Starting from the well-resolved anomeric proton signal, it is possible to "walk" along the spin system to assign the other protons within the same sugar ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. sdsu.eduresearchgate.net It is invaluable for assigning the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu The key correlation for 4-O-beta-D-Glucopyranosyl-D-mannose would be between the anomeric proton of the glucose unit (H-1') and the C-4 carbon of the mannose unit, providing definitive evidence for the β-(1→4) glycosidic linkage. researchgate.netacgpubs.org

Mass Spectrometry (MS) Techniques for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. capes.gov.br For this compound, MS analysis would confirm the molecular formula, C₁₂H₂₂O₁₁. nih.govchemspider.com

Under controlled fragmentation conditions (e.g., collision-induced dissociation, CID), the glycosidic bond is typically cleaved. The resulting fragment ions can help to identify the constituent monosaccharides and the nature of their linkage. researchgate.netmdpi.com The fragmentation pattern of a series of mannose-containing oligosaccharides has been studied, revealing that the stability of the glycosidic linkage can be influenced by its position. researchgate.net Analysis of different isomers by MS/MS can help to elucidate fine structural distinctions. nih.gov

Chromatographic Separations for Purity Assessment and Isomer Differentiation

Chromatographic techniques are essential for separating the target compound from impurities and for distinguishing between different isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis and purity assessment of carbohydrates. sigmaaldrich.comsigmaaldrich.com A suitable HPLC method can separate this compound from other sugars and contaminants, allowing for its accurate quantification. nih.govresearchgate.net The purity of the compound is typically determined by calculating the peak area of the target compound relative to the total area of all peaks in the chromatogram. sigmaaldrich.com For instance, a purity of ≥98.0% (HPLC) indicates a high degree of purity. sigmaaldrich.com

Anion Exchange Chromatography for Charge-Based Separation

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) stands out as a premier method for the analysis of carbohydrates like this compound. thermofisher.comchromatographyonline.com This technique is particularly advantageous as it allows for the direct analysis of underivatized carbohydrates, eliminating the need for sample modification prior to analysis. thermofisher.comthermofisher.com

Carbohydrates, including this compound, are weak acids with pKa values typically ranging from 12 to 13. In HPAEC, a high pH environment (typically >12) is used to ionize the hydroxyl groups of the carbohydrate, imparting a negative charge. thermofisher.comthermofisher.com This allows for their separation on a strong anion-exchange stationary phase. thermofisher.com The separation of complex carbohydrate mixtures is achievable, including the resolution of isomers such as epimers and disaccharides with different linkage positions. chromatographyonline.com

The separation is typically achieved using a hydroxide (B78521) eluent, often in a gradient with a salt like sodium acetate (B1210297) to elute more strongly retained analytes. chromatographyonline.comthermofisher.com For instance, a gradient might start with 100 mM NaOH and ramp up to include increasing concentrations of sodium acetate to facilitate the elution of oligosaccharides. chromatographyonline.com

Pulsed Amperometric Detection (PAD) is a sensitive and direct detection method for carbohydrates. thermofisher.comspringernature.com It involves applying a series of potentials to a gold working electrode, which causes the oxidation of the carbohydrate analyte. thermofisher.com This process generates a current that is proportional to the analyte concentration. The waveform used in PAD also serves to clean the electrode surface, ensuring stable and reproducible detection over multiple analyses. thermofisher.com

Key Features of HPAEC-PAD for Carbohydrate Analysis:

| Feature | Description |

| Direct Detection | No derivatization of the carbohydrate is required. thermofisher.comthermofisher.com |

| High Sensitivity | Capable of detecting low levels of carbohydrates. nih.govspringernature.com |

| High Resolution | Can separate complex mixtures of carbohydrates, including isomers. chromatographyonline.com |

| Charge-Based Separation | Separation is based on the charge of the carbohydrate at high pH. thermofisher.comthermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Forms for Monosaccharide Composition Analysis

To determine the monosaccharide composition of a disaccharide like this compound, the glycosidic bond linking the glucose and mannose units must first be cleaved. This is typically achieved through acid hydrolysis. Following hydrolysis, the individual monosaccharides are converted into volatile derivatives suitable for gas chromatography. cohlife.org

A common derivatization method is the preparation of alditol acetates. cohlife.orgnih.gov This two-step process involves the reduction of the monosaccharides to their corresponding sugar alcohols (alditols) using a reducing agent like sodium borohydride, followed by acetylation of the hydroxyl groups to form alditol acetates. cohlife.org This procedure results in a single, stable, and volatile derivative for each monosaccharide, which simplifies the resulting chromatogram. cohlife.org

The resulting alditol acetates are then separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the GC column. cohlife.orgsigmaaldrich.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments them into a predictable pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for each monosaccharide derivative, allowing for its unambiguous identification. researchgate.net

The retention time of each alditol acetate in the GC column and its unique mass spectrum are compared to those of known standards to confirm the identity of the monosaccharides. cohlife.org Quantification can be achieved by comparing the peak areas of the sample components to those of a known amount of an internal standard. cohlife.org

Typical GC-MS Parameters for Alditol Acetate Analysis:

| Parameter | Example Condition |

| GC Column | BPX-70 or Equity-1701 cohlife.orgsigmaaldrich.com |

| Oven Temperature Program | Initial hold, followed by one or more temperature ramps to a final temperature. cohlife.orgresearchgate.net |

| Carrier Gas | Helium sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer cohlife.orgsigmaaldrich.com |

| Injection Mode | Split or splitless sigmaaldrich.com |

Enzymatic and Biochemical Interactions of 4 O Beta D Glucopyranosyl D Mannose

Kinetic Studies of Enzymatic Hydrolysis and Synthesis

Kinetic studies provide quantitative insight into the efficiency and specificity of enzymes that interact with 4-O-β-D-glucopyranosyl-D-mannose. These investigations are crucial for understanding the metabolic pathways involving this disaccharide and for harnessing these enzymes in biotechnological applications.

Cellobiose (B7769950) phosphorylase (CBP), an enzyme from glycoside hydrolase family 94 (GH94), is notable for its ability to catalyze the synthesis of various disaccharides, including 4-O-β-D-glucopyranosyl-D-mannose. Research dating back to 1968 demonstrated that cellobiose phosphorylase from Clostridium thermocellum can synthesize this compound using α-D-glucose 1-phosphate as the glucosyl donor and D-mannose as the acceptor. nih.gov This synthesis highlights the acceptor promiscuity of the enzyme, which, while optimally acting on D-glucose, can also accommodate its C-2 epimer, D-mannose.

The catalytic efficiency of enzymes with substrates is often compared using the specificity constant (kcat/KM). While specific kinetic data for 4-O-β-D-glucopyranosyl-D-mannose with many hydrolases are not extensively documented, studies on related enzymes and substrates provide valuable context. For instance, studies on glucose dehydrogenase (GDH) with various monosaccharide substrates show that changes at the C-2 position (distinguishing glucose from mannose) can dramatically increase the Michaelis constant (K_M), indicating significantly weaker binding affinity. nih.gov In one such study, the K_M for D-mannose was found to be over 700 mM, compared to much lower values for D-glucose, underscoring the critical role of the C-2 hydroxyl's orientation for substrate binding. nih.gov

In addition to synthesis by phosphorylases, 4-O-β-D-glucopyranosyl-D-mannose can be a substrate for various glycosidases that cleave the β(1→4) glycosidic bond. megazyme.com For example, β-glucosidases can hydrolyze the compound to release D-glucose and D-mannose. megazyme.com The specificity of these enzymes can be influenced by other sugars present in the environment. In the case of cellobiose phosphorylase, xylose has been identified as a mixed-inhibitor, competing with the intended acceptor substrate and leading to the formation of byproducts. scispace.com

Table 1: Acceptor Substrate Effects on Enzyme Kinetics (Illustrative Data from Related Enzymes)

| Enzyme | Substrate | K_M (mM) | Relative k_cat | Reference |

|---|---|---|---|---|

| Sorbitol Dehydrogenase (ssGDH) | D-Glucose | 2.5 ± 0.3 | 1.00 | nih.gov |

| Sorbitol Dehydrogenase (ssGDH) | D-Mannose | 710 ± 120 | 0.23 | nih.gov |

This table illustrates how epimeric changes (D-Glucose vs. D-Mannose) significantly affect binding affinity (K_M) in a related sugar-metabolizing enzyme.

The enzymes that synthesize or hydrolyze 4-O-β-D-glucopyranosyl-D-mannose operate through distinct catalytic mechanisms.

Glycoside Phosphorylases (e.g., Cellobiose Phosphorylase): These enzymes catalyze a reversible phosphorolysis reaction. In the synthetic direction, they employ a ternary complex kinetic mechanism. nih.gov This mechanism is ordered, with the donor substrate, α-D-glucose 1-phosphate (αG1P), binding to the enzyme first, followed by the acceptor substrate, D-mannose. nih.gov The catalysis itself is a single-step nucleophilic substitution at the anomeric carbon (C-1) of the glucose moiety from αG1P. This process results in the inversion of the anomeric configuration, forming a β-1,4-glycosidic bond and releasing inorganic phosphate. nih.gov The strict selectivity for β-1,4 linkage is a hallmark of this enzyme family. nih.gov

Glycoside Hydrolases (e.g., β-Glucosidases): These enzymes catalyze the cleavage of the glycosidic bond via hydrolysis, using a water molecule as the acceptor. The mechanism typically involves two conserved carboxylic acid residues (aspartate or glutamate) in the active site. One residue acts as a general acid to protonate the glycosidic oxygen, facilitating the departure of the aglycone (D-mannose). The other residue acts as a nucleophile, attacking the anomeric carbon. This leads to the formation of a glycosyl-enzyme intermediate, which is then hydrolyzed by a water molecule, releasing D-glucose.

Glycosyltransferases: These enzymes generally utilize a Bi Bi sequential kinetic mechanism, where the nucleotide sugar donor binds before the acceptor substrate. nih.gov Catalysis often involves an acidic residue (Asp or Glu) that deprotonates the acceptor's hydroxyl group (the 4-OH of D-mannose in this case), enhancing its nucleophilicity for attack on the donor's anomeric carbon. nih.gov

Molecular Basis of Enzyme-Substrate Recognition

The high specificity of enzymes for their substrates is governed by precise three-dimensional complementarity between the substrate molecule and the enzyme's active site. This recognition is mediated by a network of non-covalent interactions.

The binding of 4-O-β-D-glucopyranosyl-D-mannose or its constituent monosaccharides into an enzyme's active site is driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. Hydrogen bonds are particularly critical for orienting the sugar substrate correctly for catalysis.

The hydroxyl groups of the sugar provide a rich network of potential hydrogen bond donors and acceptors. The specific arrangement of these groups dictates the binding affinity and specificity. For example, the difference between D-glucose and D-mannose is the epimeric orientation of the hydroxyl group at the C-2 position. Studies on sugar-metabolizing enzymes have shown that this single change can disrupt key hydrogen bonds within the active site, leading to a significant decrease in binding affinity (a higher K_M value). nih.gov The enzyme active site is exquisitely shaped to accommodate the equatorial C-2 hydroxyl of glucose, and the axial orientation of the same group in mannose leads to a less favorable interaction. nih.gov In glycosyltransferases, catalysis is further aided by features that promote the departure of the leaving group, such as a metal ion, often coordinated by a DXD motif, which interacts with the diphosphate (B83284) moiety of the nucleotide sugar donor. nih.gov

Detailed analysis of enzyme active sites through X-ray crystallography and computational modeling provides a structural basis for understanding substrate recognition. For instance, the crystal structure of cellodextrin phosphorylase reveals a series of subsites that bind the saccharide units. nih.gov The catalytic subsite (-1) accommodates the glucosyl donor, while adjacent subsites (+1, +2, etc.) bind the acceptor molecule. The interactions between the sugar residues and the amino acids in these subsites are not uniform; subsites +1 and +2 typically show stronger interactions than subsite +3, which helps to position the acceptor for glycosylation. nih.gov

Mutational studies are a powerful tool for probing the function of specific amino acid residues. By systematically replacing residues in the active site and analyzing the kinetic consequences, researchers can identify those critical for binding and catalysis. For example, mutating the conserved aspartate or glutamate (B1630785) residues that act as the catalytic acid/base or nucleophile in glycoside hydrolases typically results in a drastic loss of enzymatic activity. Similarly, altering residues that form key hydrogen bonds with the substrate's hydroxyl groups can significantly increase K_M or decrease k_cat, confirming their role in substrate recognition and orientation. nih.gov Molecular dynamics simulations complement these studies by revealing how the loss of specific hydrogen bonds can lead to significant differences in the substrate's orientation and distance from the catalytic machinery within the active site. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| 4-O-beta-D-Glucopyranosyl-D-mannose |

| D-Glucose |

| D-Mannose |

| Cellobiose |

| α-D-Glucose 1-phosphate |

| Xylose |

| 2-Deoxy-D-glucose |

| Lactose |

| Maltose |

| Galactose |

| Arabinose |

Future Research Directions in 4 O Beta D Glucopyranosyl D Mannose Studies

Discovery and Characterization of Novel Enzymatic Systems for its Biosynthesis and Degradation

A primary direction for future research lies in the identification and detailed characterization of enzymes that synthesize and degrade 4-O-beta-D-Glucopyranosyl-D-mannose. While some enzymes are known, the full enzymatic landscape remains to be explored.

Biosynthesis: The enzymatic synthesis of this disaccharide is primarily achieved through the action of phosphorylases, which catalyze the reversible transfer of a glucose unit from α-D-glucose 1-phosphate to a mannose acceptor. Key enzymes identified in this role include cellobiose (B7769950) phosphorylase from Clostridium thermocellum and 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP), which is part of the mannan (B1593421) biodegradation system. nih.govnih.gov The crystal structure of MGP has been determined, offering a template for understanding its catalytic mechanism. nih.gov Future work will likely focus on discovering novel phosphorylases or glycosyltransferases from diverse microbial sources with improved stability, yield, and substrate specificity.

Degradation: The breakdown of this compound is carried out by specific glycoside hydrolases. These enzymes cleave the β(1→4) glycosidic bond, releasing glucose and mannose. The characterization of these hydrolases is crucial for understanding the metabolism of this disaccharide in various organisms, particularly within the human gut microbiota where it acts as a prebiotic. Research efforts will be directed towards isolating and characterizing these enzymes from gut bacteria like Bifidobacterium and Lactobacillus, which are known to be stimulated by this compound.

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Name | Organism Source | Function | Reference |

|---|---|---|---|

| 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) | (Not specified in source) | Biosynthesis | nih.gov |

| Cellobiose phosphorylase | Clostridium thermocellum | Biosynthesis | nih.gov |

| Cellobiose phosphorylase | Cellvibrio gilvus | Biosynthesis (of related compounds) | nih.govnih.gov |

Advanced Applications in Glycan Engineering and Controlled Disaccharide Synthesis

The unique structure of this compound makes it a valuable component for glycan engineering and the controlled synthesis of complex oligosaccharides.

Future research will likely focus on optimizing enzymatic and chemoenzymatic strategies for its production. The use of phosphorylases, such as cellobiose phosphorylase, in reverse phosphorolysis reactions offers high stereoselectivity, ensuring the formation of the specific β(1→4) linkage, a challenge for purely chemical methods. nih.govnih.gov Further advancements may involve the use of engineered microorganisms, such as E. coli, designed to overexpress specific phosphorylases, creating whole-cell biocatalysts for more cost-effective and scalable production.

In glycan engineering, this disaccharide can serve as a key building block, or synthon. Its defined structure can be incorporated into larger, more complex glycans or glycoconjugates. These engineered molecules are instrumental in studying protein-carbohydrate interactions, developing synthetic vaccines, and creating novel biomaterials.

Computational Modeling of Enzyme-Substrate Interactions and Glycosylation Reaction Pathways

Computational modeling provides powerful insights into the dynamics of enzyme-substrate interactions that are often difficult to capture through experimental methods alone. The availability of the crystal structure of 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) complexed with its substrates presents a significant opportunity for computational studies. nih.gov

Future research will employ techniques like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) to model the catalytic cycle of MGP. A key finding from the crystal structure was that a critical catalytic residue, Asp131, is not positioned to directly protonate the glycosidic oxygen, suggesting a catalytic mechanism different from that of other known disaccharide phosphorylases. nih.gov Computational modeling can be used to investigate the potential role of water molecules or conformational changes in the proton transfer pathway. These simulations can help elucidate the precise mechanism of glycosidic bond cleavage and formation, guiding future efforts in enzyme engineering to alter substrate specificity or enhance catalytic efficiency.

Exploration of Specific Biological Functions in Model Organisms and Cell Systems

While it is known that this compound is a structural component of plant cell wall glucomannans and acts as a bacterial metabolite, its specific biological functions are a growing area of research. nih.govcymitquimica.com

A significant focus is on its role as a prebiotic. Studies have shown that this disaccharide can promote the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. Experiments in mice with induced dysbiosis have demonstrated that mannose and related compounds can help restore the natural balance of the gut microflora. nih.gov Furthermore, these compounds have been shown to stimulate the functional activity of macrophages, suggesting an immunomodulatory role. nih.gov

Future studies will likely use specific model organisms, such as gnotobiotic mice colonized with specific bacterial strains, to dissect the mechanisms by which this disaccharide modulates the gut microbiome and host immune system. Cell culture systems will also be valuable for investigating its direct effects on various cell types, including intestinal epithelial cells and immune cells, to understand its role in cell signaling and recognition processes.

Table 2: Summary of Investigated Biological Functions

| Biological Function | Model System/Context | Finding | Reference |

|---|---|---|---|

| Prebiotic Effect | Gut Microbiota / In vivo (mice) | Promotes growth of Bifidobacterium and Lactobacillus; helps restore microflora after dysbiosis. | nih.gov |

| Immunomodulation | In vivo (mice) | Stimulates macrophage functional activity. | nih.gov |

| Structural Component | Plant Cell Walls | Serves as a major repeating unit of glucomannans. | cymitquimica.com |

Development of this compound as a Biochemical Tool or Probe in Glycoscience

The development of this compound as a specialized biochemical tool holds considerable promise for advancing glycoscience research.

One of the most direct applications is its use as a specific substrate for the discovery and characterization of novel glycoside hydrolases and phosphorylases. nih.gov By using this compound in activity assays, researchers can screen microbial libraries or environmental samples for new enzymes with specificity for the β-mannosyl-glucose linkage.

To enhance its utility as a probe, future research will involve the chemical synthesis of modified versions of the disaccharide. For instance, attaching fluorescent tags or isotopic labels would enable real-time tracking of the molecule in complex biological systems, allowing for visualization of its uptake and metabolism by cells. Furthermore, immobilizing the disaccharide on a solid support could create an affinity matrix for purifying specific binding proteins, such as lectins or enzymes, from complex biological mixtures. It also serves as a critical analytical standard for the accurate quantification of glucomannan (B13761562) hydrolysis products in biotechnology and food science applications.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 4-O-β-D-Glucopyranosyl-D-mannose be determined using NMR spectroscopy?

- Methodological Answer : The stereochemistry of the glycosidic bond and anomeric configuration can be resolved via 1D/2D NMR techniques. Key signals include:

- H NMR : Anomeric proton resonances (δ ~4.5–5.5 ppm) with coupling constants () to distinguish α- vs. β-linkages (e.g., for β-configurations).

- NMR : Anomeric carbon shifts (δ ~95–110 ppm) and glycosidic linkage confirmation via HMBC correlations.

- NOESY/ROESY : Spatial proximity between protons of the glucopyranosyl and mannose residues to validate linkage orientation .

Q. What are the common synthetic routes for 4-O-β-D-Glucopyranosyl-D-mannose, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves:

- Protecting Group Strategy : Selective protection of hydroxyl groups (e.g., benzyl, acetyl) on D-mannose to ensure regioselective glycosylation at the 4-OH position.

- Glycosylation Conditions : Use of trichloroacetimidate or thioglycoside donors with catalytic Lewis acids (e.g., TMSOTf) to form β-linkages.

- Yield Optimization : Monitoring reaction progress via TLC/HPLC and adjusting donor-acceptor ratios (e.g., 1.2:1 molar ratio) to minimize side products like orthoester formation .

Advanced Research Questions

Q. How do alkaline conditions affect the degradation pathways of 4-O-β-D-Glucopyranosyl-D-mannose, and how can conflicting kinetic data be resolved?

- Methodological Answer : In 1 M NaOH at 22°C, degradation occurs via:

- Isomerization : Conversion to cellobiulose (rate constant ).

- Epimerization : Formation of minor products (e.g., ).

- Resolution of Data Contradictions : Use anion-exchange chromatography with borate buffer and automated colorimetric assays (orcinol-sulfuric acid) to quantify intermediates. Kinetic modeling (e.g., first-order decay) reconciles discrepancies in product ratios .

Q. What methodological considerations are critical when studying lectin interactions with 4-O-β-D-Glucopyranosyl-D-mannose using capillary electrophoresis (CE)?

- Methodological Answer : Key factors include:

- Buffer pH and Ionic Strength : Optimize to maintain lectin stability (e.g., pH 7.4 with 20 mM phosphate buffer).

- Glycoform Heterogeneity : Use CE with UV detection at 200 nm to resolve glycoforms based on charge-to-mass ratios.

- Binding Affinity Assays : Frontal analysis CE to calculate dissociation constants () by varying carbohydrate concentrations .

Q. How can researchers design experiments to assess the thermodynamic stability of 4-O-β-D-Glucopyranosyl-D-mannose under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 30 days.

- Analytical Monitoring : Use HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) to quantify degradation products.

- Thermodynamic Parameters : Calculate activation energy () via Arrhenius plots from kinetic data obtained at multiple temperatures .

Q. What strategies are effective for resolving structural ambiguities in mass spectrometric analysis of 4-O-β-D-Glucopyranosyl-D-mannose?

- Methodological Answer :

- High-Resolution MS : Use ESI-Orbitrap or MALDI-TOF/TOF to determine exact mass (e.g., 343.10 for [M+H]).

- MS/MS Fragmentation : Collision-induced dissociation (CID) to identify glycosidic bond cleavage patterns (e.g., and ions).

- Isotopic Labeling : Synthesize -labeled analogs to confirm fragment assignments .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported glycosidase specificity toward 4-O-β-D-Glucopyranosyl-D-mannose?

- Methodological Answer :

- Enzyme Source Variability : Compare β-glucosidases from different organisms (e.g., Aspergillus niger vs. Thermotoga maritima) using standardized activity assays (e.g., PNPG hydrolysis).

- Substrate Engineering : Synthesize fluorogenic analogs (e.g., 4-methylumbelliferyl derivatives) to quantify hydrolysis rates.

- Structural Docking : Perform molecular dynamics simulations to identify steric hindrance or hydrogen-bonding mismatches in enzyme-substrate complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.